molecular formula C10H10O3 B1334422 2-(4-Methoxyphenyl)malonaldehyde CAS No. 65192-28-1

2-(4-Methoxyphenyl)malonaldehyde

Cat. No. B1334422
CAS RN: 65192-28-1
M. Wt: 178.18 g/mol
InChI Key: SXPCHOYAUFFORX-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)malonaldehyde” is a chemical compound . It is also known as “2-(4-Methoxyphenyl)malondialdehyde” and is used for research and development purposes .

Scientific Research Applications

Lipid Peroxidation and Biological Systems

2-(4-Methoxyphenyl)malonaldehyde is closely related to compounds formed during lipid peroxidation in biological systems. Studies have shown that lipid peroxidation, often a response to oxidative stress, generates a variety of aldehydes including malonaldehyde and its derivatives. These compounds exhibit significant biological activities, including cytotoxicity and effects on cell proliferation and gene expression (Esterbauer, Schaur, & Zollner, 1991).

Chemical Reactivity and Synthesis

The chemical properties and reactivity of compounds like 2-(4-Methoxyphenyl)malonaldehyde have been a subject of interest. For instance, a study detailed the synthesis and characterization of related compounds, highlighting their structural and vibrational properties. This research is significant in understanding the fundamental aspects of these compounds in various applications (Arslan & Algül, 2007).

Biological and Medical Applications

The broader family of compounds, including malonaldehyde derivatives, has been investigated for various biological activities. For example, studies have explored their interactions with biomolecules like amino acids, proteins, and nucleic acids, their metabolism in cells, and their excretion. This research is crucial in understanding the potential medical and biological applications of these compounds (Esterbauer, Schaur, & Zollner, 1991).

Analytical Methods

Analytical methods for the determination of aldehydic lipid peroxidation products, including malonaldehyde, have been developed and refined. This research is important for measuring these compounds in various biological samples, which is essential for studying their roles in different physiological and pathological processes (Esterbauer & Zollner, 1989).

Safety And Hazards

“2-(4-Methoxyphenyl)malonaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-(4-methoxyphenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPCHOYAUFFORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397289
Record name 2-(4-Methoxyphenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)malonaldehyde

CAS RN

65192-28-1
Record name 2-(4-Methoxyphenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxyphenyl)malondialdehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DW Engers, AY Frist, CW Lindsley, CC Hong… - Bioorganic & medicinal …, 2013 - Elsevier
A structure–activity relationship of the 3- and 6-positions of the pyrazolo[1,5-a]pyrimidine scaffold of the known BMP inhibitors dorsomorphin, 1, LDN-193189, 2, and DMH1, 3, led to the …
Number of citations: 81 www.sciencedirect.com
E Elzein, V Palle, Y Wu, T Maa, D Zeng… - Journal of medicinal …, 2004 - ACS Publications
We describe the synthesis of new high affinity and selective A 3 -adenosine receptor (A 3 -AdoR) agonists. Introduction of a methyl group at the N 6 -position of the A 2A -AdoR selective …
Number of citations: 46 pubs.acs.org
V Basavanna, S Ningaiah, M Chandramouli… - Journal of the Iranian …, 2021 - Springer
In the recent decade, the study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with …
Number of citations: 3 link.springer.com
S Cherukupalli, R Karpoormath… - European journal of …, 2017 - Elsevier
Pyrazolo[1,5-a]pyrimidine scaffold is one of the privileged hetrocycles in drug discovery. Its application as a buliding block for developing drug-like candidates has displayed broad …
Number of citations: 147 www.sciencedirect.com

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